molecular formula C18H16N4O2 B11959877 N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline CAS No. 1081550-07-3

N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline

Cat. No.: B11959877
CAS No.: 1081550-07-3
M. Wt: 320.3 g/mol
InChI Key: VOSGNALGSGFEIO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is an organic compound with the molecular formula C14H14N4O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline typically involves the diazotization of N,N-dimethylaniline followed by coupling with 4-nitro-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt.

    Diazotization: N,N-dimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-nitro-1-naphthylamine in an alkaline medium to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to N,N-dimethyl-4-[(E)-(4-amino-1-naphthyl)diazenyl]aniline.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo bond can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These properties make it useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
  • N,N-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
  • N,N-dimethyl-4-[(E)-(2-pyridyl)diazenyl]aniline

Uniqueness

N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.

Properties

CAS No.

1081550-07-3

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-nitronaphthalen-1-yl)diazenyl]aniline

InChI

InChI=1S/C18H16N4O2/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18(22(23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3

InChI Key

VOSGNALGSGFEIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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